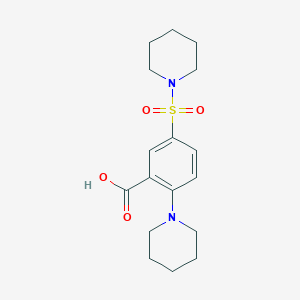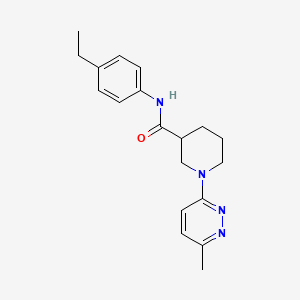![molecular formula C18H16FNO4S B2489754 3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one CAS No. 1326915-46-1](/img/structure/B2489754.png)
3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one" often involves multi-step chemical reactions that include sulfonation, fluorination, and the formation of the quinolinone core. For instance, the synthesis of similar sulfonamide-based inhibitors employs sequential reactions including sulfonation, nitro group reduction, and final cyclization to achieve the desired structure (Hayun et al., 2012).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to our compound of interest involves the examination of their crystal structure, bond lengths, angles, and molecular conformations. Studies on related molecules, like 4-fluoroisoquinoline-5-sulfonyl chloride, reveal insights into the spatial arrangement and interactions within the molecule, such as hydrogen bonding and steric effects, which are crucial for understanding the compound's chemical behavior (Ohba et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving compounds with the quinolinone structure often focus on functional group transformations and the introduction of substituents that affect the compound's reactivity and biological activity. For example, halosulfonylation reactions involving enynes have been employed to synthesize densely functionalized quinolinones, demonstrating the versatility of these compounds in chemical synthesis (Zhu et al., 2016).
Aplicaciones Científicas De Investigación
Antioxidant Activity Evaluation
Antioxidants play a critical role in combating oxidative stress in biological systems, with implications for food engineering, medicine, and pharmacy. Analytical methods for determining antioxidant activity are crucial for understanding the effectiveness of compounds, including possibly "3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one". Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test, among others, are based on chemical reactions monitored by spectrophotometry. These methods have been applied successfully in antioxidant analysis or the determination of antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Cholinesterase Inhibitors for Organophosphate Poisoning
Organophosphorus compounds (OPCs) pose a significant health hazard due to their inhibition of acetylcholinesterase (AChE). Studies on reversible AChE inhibitors as a pretreatment for exposure to OPCs suggest that certain compounds can offer protection against a broad range of OPCs. This research domain could encompass the investigation of "3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one" for similar protective effects (Lorke & Petroianu, 2018).
Synthesis Methodologies
The synthesis of complex molecules, including fluorinated compounds and their intermediates, is a vital area of research. A practical synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate for the manufacture of flurbiprofen, highlights the importance of developing efficient, scalable synthesis methods for such compounds. Research into innovative synthesis methodologies could potentially involve compounds like "3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one" (Qiu et al., 2009).
Environmental and Health Impact Assessments
Understanding the environmental and health impacts of chemical compounds, including their degradation, bioaccumulation, and toxicity, is crucial. For instance, studies on the microbial degradation of polyfluoroalkyl chemicals highlight the environmental fate and effects of these compounds. Similar assessments for "3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one" could inform its safety profile and environmental sustainability (Liu & Avendaño, 2013).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(4-ethoxyphenyl)sulfonyl-7-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO4S/c1-3-24-13-5-7-14(8-6-13)25(22,23)17-11-20(2)16-10-12(19)4-9-15(16)18(17)21/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUSSODQEXXSHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=CC(=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2489676.png)
![3-(2-methoxyphenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2489677.png)


![5-(benzhydrylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489681.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2489683.png)
![(Z)-N-(5,5-dioxido-3-(3-(trifluoromethyl)phenyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2489685.png)
![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B2489686.png)


![N1-allyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2489691.png)
![2-Amino-2-[3-(2,5-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2489693.png)